4-(decyloxy)-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide
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Overview
Description
4-(Decyloxy)-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C24H32N2O3 This compound is characterized by the presence of a decyloxy group, a methoxyphenyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(decyloxy)-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide typically involves the following steps:
Formation of the Decyloxybenzohydrazide: This step involves the reaction of 4-decyloxybenzoic acid with hydrazine hydrate to form 4-decyloxybenzohydrazide.
Condensation Reaction: The 4-decyloxybenzohydrazide is then reacted with 3-methoxybenzaldehyde under acidic conditions to form the final product, 4-(decyloxy)-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same steps as in laboratory preparation. The reaction conditions are optimized for higher yields and purity, and the process is scaled up using industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decyloxy or methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various hydrazide derivatives.
Scientific Research Applications
4-(Decyloxy)-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(decyloxy)-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Decyloxy)benzohydrazide: This compound shares the decyloxybenzohydrazide moiety but lacks the methoxyphenyl group.
3-[(E)-{[4-(decyloxy)phenyl]methylidene}amino]-3H,4H,5H-pyrimido[5,4-b]indol-4-one: This compound has a similar structure but includes a pyrimidoindole moiety.
Uniqueness
4-(Decyloxy)-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide is unique due to the presence of both the decyloxy and methoxyphenyl groups, which confer specific chemical and biological properties. Its unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to similar compounds.
Properties
Molecular Formula |
C25H34N2O3 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-decoxy-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C25H34N2O3/c1-3-4-5-6-7-8-9-10-18-30-23-16-14-22(15-17-23)25(28)27-26-20-21-12-11-13-24(19-21)29-2/h11-17,19-20H,3-10,18H2,1-2H3,(H,27,28)/b26-20+ |
InChI Key |
SGOHZRITRYTXGX-LHLOQNFPSA-N |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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